molecular formula C20H20N6O2 B11259868 N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11259868
M. Wt: 376.4 g/mol
InChI Key: DFFOQLVIYPQQSI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

For industrial production, the reaction can be scaled up using dry toluene and molecular sieves to enhance the yield. The reaction time can be reduced to 5 hours, achieving a yield of 89% .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves inhibition of specific enzymes and pathways. For instance, as a CDK2 inhibitor, it targets the CDK2/cyclin A2 complex, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific structural features that confer high selectivity and potency as a CDK2 inhibitor. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications in medicinal chemistry.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H20N6O2/c1-3-28-16-9-5-4-8-15(16)25-19(27)17-13(2)24-20-22-12-23-26(20)18(17)14-7-6-10-21-11-14/h4-12,18H,3H2,1-2H3,(H,25,27)(H,22,23,24)

InChI Key

DFFOQLVIYPQQSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CN=CC=C4)C

Origin of Product

United States

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